

Spectroscopic Profile of (2R,3S)-3-Phenylisoserine Methyl Ester: A Technical Guide

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Compound of Interest

Compound Name: (2R,3S)-3-Phenylisoserine methyl ester

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This technical guide provides a comprehensive overview of the spectroscopic data for **(2R,3S)-3-Phenylisoserine methyl ester**, a key chiral building block in the synthesis of various pharmaceutical compounds. Due to the limited availability of a complete public dataset for the free ester, this document consolidates available experimental data for its common salt forms and provides general protocols for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for derivatives of **(2R,3S)-3-Phenylisoserine methyl ester**. It is important to note that chemical shifts and peak positions can vary depending on the solvent, concentration, and counter-ion.

Table 1: ¹H NMR Spectroscopic Data of (2R,3S)-3-Phenylisoserine Methyl Ester Salts

Proton	(2R,3S)-3-Phenylisoserine methyl ester acetate salt in d ₆ -DMSO	(2R,3S)-3-Phenylisoserine methyl ester hydrochloride in CDCl ₃
H-2	4.21 (1H)	4.40 (1H)
H-3	4.39 (1H)	5.31 (1H)
Phenyl-H	7.40 (5H)	7.22 (3H), 7.48 (2H)
NH ₃ ⁺	8.54 (3H)	Not specified
OCH ₃	Not specified	3.79 (3H)
OH	Not specified	3.23 (1H)

Data for the acetate salt is sourced from patent US8106231B2. Data for the hydrochloride salt is also from US8106231B2.

Table 2: ¹³C NMR, IR, and MS Data

Experimental ¹³C NMR, IR, and mass spectrometry data for the free **(2R,3S)-3-Phenylisoserine methyl ester** are not readily available in public literature. Predicted mass spectrometry data is available.

Spectroscopy	Data
¹³ C NMR	No experimental data found for the free ester or its simple salts.
IR	No experimental data found for the free ester.
Mass Spectrometry (Predicted)	[M+H] ⁺ : 196.0968 m/z

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **(2R,3S)-3-Phenylisoserine methyl ester**. These are generalized protocols and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation and purity assessment.

Materials and Equipment:

- **(2R,3S)-3-Phenylisoserine methyl ester** sample
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- 5 mm NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- **Sample Preparation:** Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent directly in an NMR tube.
- **Instrument Setup:** Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- **^1H NMR Acquisition:** Acquire a one-dimensional ^1H NMR spectrum. Typical parameters include a $30\text{-}45^\circ$ pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C NMR spectrum. A greater number of scans will be necessary compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

- **(2R,3S)-3-Phenylisoserine methyl ester** sample
- FTIR spectrometer with an ATR accessory

Procedure:

- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal.
- **Sample Application:** Place a small amount of the solid sample onto the ATR crystal.
- **Spectrum Acquisition:** Apply pressure to ensure good contact and acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands corresponding to functional groups such as O-H, N-H, C=O (ester), and aromatic C-H bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

- **(2R,3S)-3-Phenylisoserine methyl ester** sample
- Solvent (e.g., methanol, acetonitrile)
- Mass spectrometer (e.g., ESI-TOF, Q-TOF)

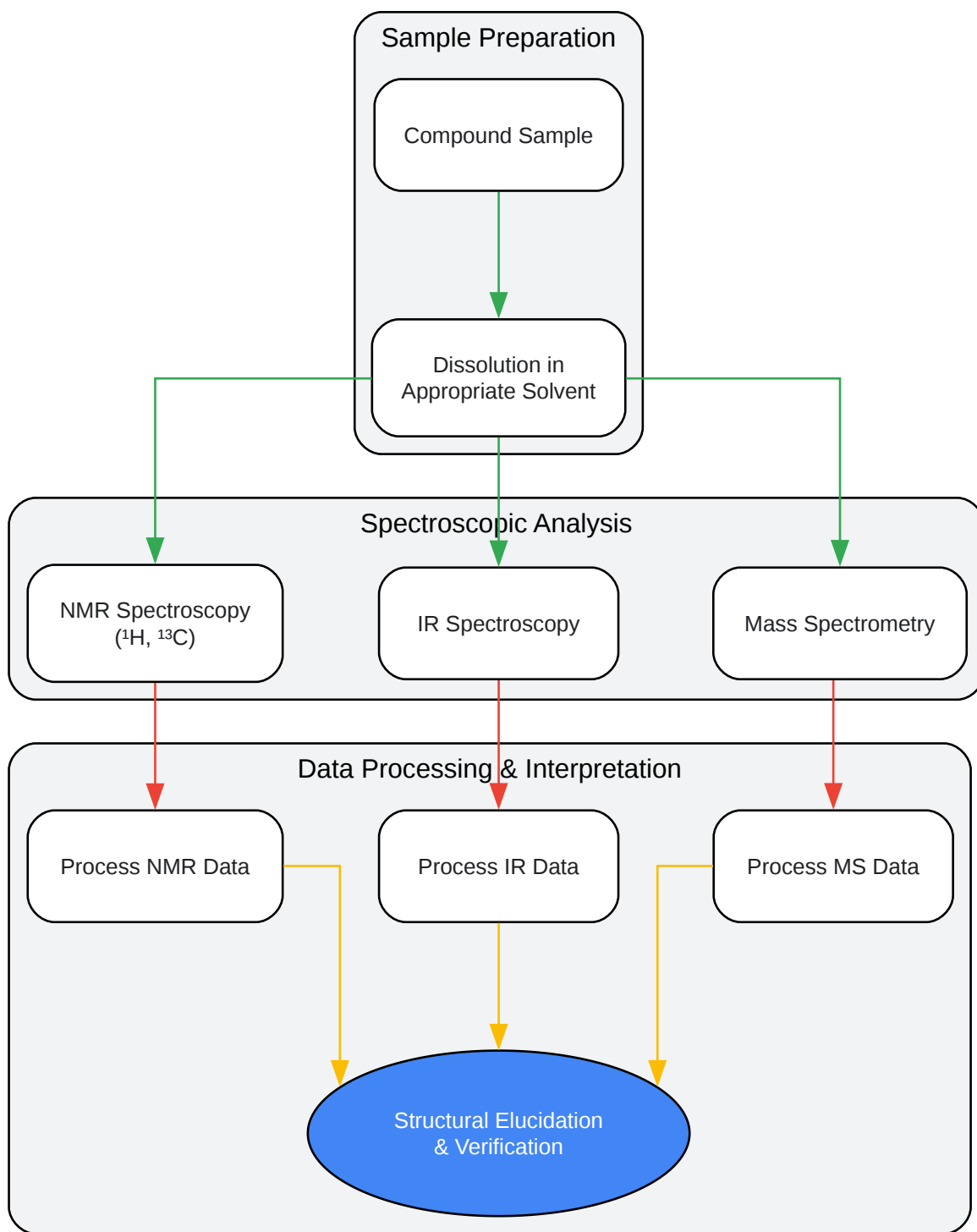
Procedure:

- **Sample Preparation:** Prepare a dilute solution of the sample in an appropriate solvent.
- **Infusion:** Infuse the sample solution into the mass spectrometer's ionization source (e.g., electrospray ionization - ESI).
- **Data Acquisition:** Acquire the mass spectrum in the desired mass range.

- Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

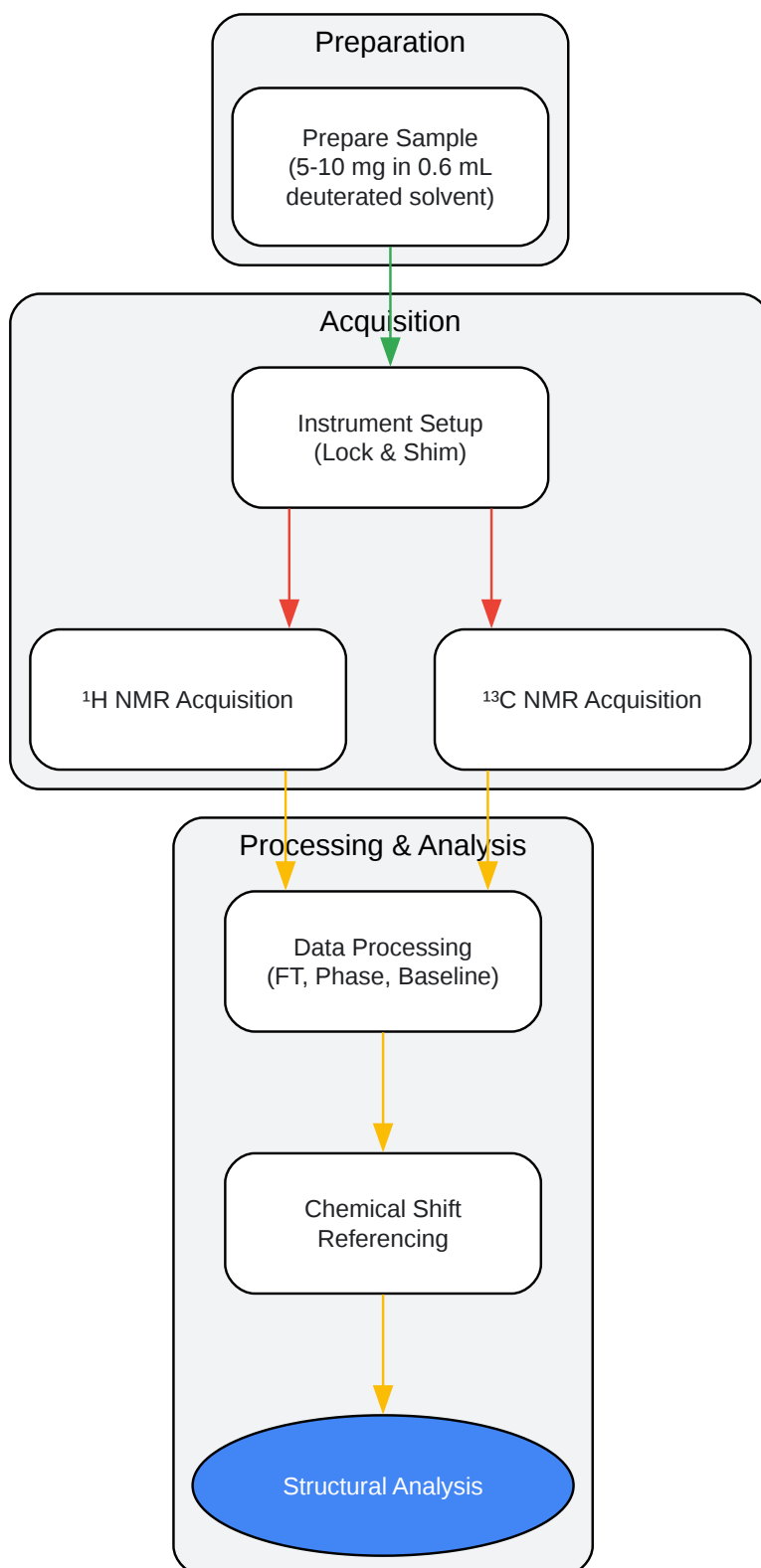
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **(2R,3S)-3-Phenylisoserine methyl ester**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Detailed workflow for NMR spectroscopy.

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